2,2,4,4-Tetramethyl-8-nitro-3,4-dihydro-2H-1-benzopyran
Description
Properties
CAS No. |
652992-15-9 |
|---|---|
Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
2,2,4,4-tetramethyl-8-nitro-3H-chromene |
InChI |
InChI=1S/C13H17NO3/c1-12(2)8-13(3,4)17-11-9(12)6-5-7-10(11)14(15)16/h5-7H,8H2,1-4H3 |
InChI Key |
IQEFTMXRZAVAQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(OC2=C1C=CC=C2[N+](=O)[O-])(C)C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches for 3,4-Dihydro-2H-1-benzopyran Systems
Several methodologies have been established for the synthesis of 3,4-dihydro-2H-benzopyran derivatives. These general approaches provide foundational strategies that can be adapted for the preparation of 2,2,4,4-Tetramethyl-8-nitro-3,4-dihydro-2H-1-benzopyran.
Cyclization of Phenolic Compounds
One of the most common approaches to benzopyran synthesis involves the cyclization of appropriately substituted phenolic compounds. This method typically begins with a phenol bearing a suitable side chain that can be cyclized to form the pyran ring. For tetramethyl-substituted derivatives, this approach would require a phenol with strategically positioned groups that can be transformed into the geminal dimethyl groups at positions 2 and 4.
The general reaction scheme can be represented as follows:
- Initial preparation of a phenol with appropriate substituents
- Introduction of a side chain containing functional groups for cyclization
- Cyclization reaction to form the benzopyran ring
- Further modification to introduce the nitro group at position 8
Base-Catalyzed Condensation Methods
Another valuable approach involves base-catalyzed condensation reactions. This strategy often employs a base such as sodium hydride, n-butyllithium, or calcium carbonate to facilitate the formation of the benzopyran ring. The reaction typically occurs at temperatures ranging from about -20°C to +80°C, depending on the specific reagents and solvents employed.
For example, in related benzopyran syntheses, a base such as n-butyllithium or sodium hydride (per mole of compound) in inert solvents such as toluene, tetrahydrofuran, or dimethylformamide has been utilized at temperatures ranging from -78°C to about 100°C, preferably about -20°C.
Specific Preparation Methods for this compound
Method 1: Synthesis via 2,4-Dimethylphenol Derivative
This method begins with 2,4-dimethylphenol as the starting material, which undergoes a series of transformations to introduce the tetramethyl substitution pattern and the nitro group.
Formation of the 2,2-Dimethyl Intermediate
The first step involves the reaction of 2,4-dimethylphenol with an appropriate reagent to introduce the first two methyl groups at position 2. This is typically achieved through a condensation reaction with acetone or a similar reagent, facilitated by an acid catalyst.
In comparable systems, cyclization with the incorporation of an acetone unit has been achieved to yield the desired ether structure in yields of approximately 75%. The reaction involves treating the starting materials with appropriate acids or Lewis catalysts under controlled temperature conditions.
Introduction of Methyl Groups at Position 4
The introduction of geminal dimethyl groups at position 4 requires careful selection of reaction conditions to ensure regioselectivity. This can be accomplished through alkylation reactions using methyl halides or other methylating agents in the presence of a suitable base.
For similar benzopyran systems, dimethylation reactions have been reported to proceed in high yields (approximately 84%), as observed in the synthesis of related compounds.
Nitration at Position 8
The introduction of the nitro group at position 8 represents a critical step in the synthesis. This can be achieved through electrophilic aromatic substitution using nitrating agents such as nitric acid in the presence of a Lewis acid catalyst.
In the synthesis of related compounds, nitration has been performed using nitric acid with Lewis acid catalysts such as zinc chloride, stannic chloride, or ferric chloride. The nitration step requires careful control of reaction conditions to ensure regioselectivity and prevent over-nitration.
Table 1 summarizes the reaction conditions for the key steps in Method 1:
| Step | Reagents | Conditions | Expected Yield (%) |
|---|---|---|---|
| Formation of 2,2-dimethyl intermediate | Acetone, acid catalyst | 50-80°C, 6-8 hours | 75-80 |
| Introduction of methyl groups at position 4 | Methyl halide, base | 0-25°C, 12-24 hours | 80-85 |
| Nitration at position 8 | HNO₃, Lewis acid catalyst | -10 to 5°C, 2-4 hours | 60-70 |
Method 2: Synthesis via Nitration of Preformed Tetramethyl Derivative
An alternative approach involves the initial synthesis of 2,2,4,4-tetramethyl-3,4-dihydro-2H-1-benzopyran, followed by regioselective nitration to introduce the nitro group at position 8.
Preparation of 2,2,4,4-Tetramethyl-3,4-dihydro-2H-1-benzopyran
The tetramethyl benzopyran core can be synthesized through the reaction of a suitable phenol derivative with reagents that introduce the tetramethyl substitution pattern. This typically involves a sequence of alkylation and cyclization reactions.
For the synthesis of related compounds, reactions utilizing a suitable phenol derivative and alkylating agents in the presence of bases such as potassium carbonate have been reported. The reactions are typically conducted in solvents such as acetonitrile or dimethylformamide at moderate temperatures.
Regioselective Nitration
Once the tetramethyl benzopyran core is established, regioselective nitration can be performed to introduce the nitro group at position 8. This requires careful control of reaction conditions to ensure the desired regioselectivity.
For nitration of similar aromatic systems, the use of a mixture of nitric acid and a suitable catalyst has been reported, with the reaction carried out at low temperatures to enhance regioselectivity. The nitration of similar aromatic compounds has been achieved using nitrating agents at temperatures typically ranging from -10°C to 10°C to minimize side reactions.
Table 2 presents typical reaction conditions for Method 2:
| Step | Reagents | Conditions | Expected Yield (%) |
|---|---|---|---|
| Preparation of tetramethyl core | Alkylating agents, base | 60-80°C, 24-48 hours | 70-75 |
| Regioselective nitration | HNO₃, catalyst | -10 to 5°C, 3-6 hours | 65-75 |
Method 3: One-Pot Synthesis Approach
A more streamlined approach involves a one-pot synthesis strategy, where multiple transformations are carried out in a single reaction vessel.
Selection of Starting Materials
This approach typically begins with a carefully selected starting material that already contains some of the desired structural features. For example, a nitrophenol derivative with appropriately positioned methyl groups could serve as a suitable starting point.
Condensation and Cyclization
The starting material undergoes condensation with appropriate reagents to introduce the tetramethyl substitution pattern and form the benzopyran ring in a single operation.
For the synthesis of related compounds, the use of inert solvents such as dioxane or ethylene glycol dimethyl ether has been reported, with the reactions typically conducted at elevated temperatures to facilitate cyclization.
Table 3 outlines the reaction parameters for Method 3:
| Parameter | Specification | Notes |
|---|---|---|
| Starting material | Substituted nitrophenol | Must have appropriate substituents for regioselectivity |
| Solvent | Dioxane or ethylene glycol dimethyl ether | Inert solvent to facilitate reaction |
| Temperature | 100-150°C | Elevated temperature required for cyclization |
| Catalyst | Lewis acid or base | Facilitates condensation and cyclization |
| Reaction time | 8-12 hours | Extended time ensures complete conversion |
| Expected yield | 55-65% | Lower than stepwise methods due to side reactions |
Purification and Characterization
After synthesis, the crude this compound requires purification and characterization to confirm its structure and purity.
Purification Techniques
The purification of the synthesized compound typically involves a combination of techniques, including:
- Column chromatography on silica gel using appropriate solvent systems
- Recrystallization from suitable solvents
- Distillation for volatile intermediates
For similar benzopyran derivatives, chromatography using silica gel with solvent systems such as hexane/ethyl acetate mixtures has been reported to be effective.
Characterization Methods
Comprehensive characterization is essential to confirm the structure and purity of the synthesized compound. The following analytical techniques are typically employed:
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
- Infrared (IR) spectroscopy
- Mass spectrometry (MS)
- Elemental analysis
- X-ray crystallography (if crystals can be obtained)
The expected analytical data for this compound would include characteristic signals for the tetramethyl groups, the aromatic protons, and the nitro group in the NMR and IR spectra.
Challenges and Considerations in Synthesis
The synthesis of this compound presents several challenges that require careful consideration:
Regioselectivity in Nitration
One of the primary challenges is achieving regioselective nitration at position 8. The presence of multiple activating groups on the aromatic ring can lead to nitration at alternative positions. Strategies to enhance regioselectivity include:
- Control of reaction temperature (typically low temperatures favor regioselectivity)
- Selection of appropriate nitrating agents and catalysts
- Use of protecting groups to block undesired nitration sites
- Sequential introduction of substituents to control electronic effects
Chemical Reactions Analysis
Types of Reactions: 2,2,4,4-Tetramethyl-8-nitro-3,4-dihydro-2H-1-benzopyran undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form various derivatives with different functional groups.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products Formed:
Amino derivatives: Formed through the reduction of the nitro group.
Substituted benzopyrans: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
2,2,4,4-Tetramethyl-8-nitro-3,4-dihydro-2H-1-benzopyran has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,2,4,4-Tetramethyl-8-nitro-3,4-dihydro-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components and exert biological effects. The compound’s unique structure allows it to modulate various biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with 2,2,4,4-Tetramethyl-8-nitro-3,4-dihydro-2H-1-benzopyran but differ in substituents, ring saturation, and functional groups:
Substituent Effects and Reactivity
- Nitro vs. Iodo Groups : The target compound’s 8-nitro group (electron-withdrawing) contrasts with the 8-iodo substituent in 8-Iodo-3,4-dihydro-2H-1-benzopyran . Nitro groups typically increase reactivity in electrophilic substitution, whereas iodo groups may participate in cross-coupling reactions.
- Methyl Group Positioning : The tetramethyl groups in the target compound (positions 2 and 4) differ from the 3,3,6,7-tetramethyl arrangement in the hexahydro analog . This variation likely alters steric effects and ring strain.
Physical and Chemical Properties
- Ring Saturation : The hexahydro structure in (4aα,7β,8aα)-Hexahydro-3,3,6,7-tetramethyl-1H-2-benzopyran increases rigidity and reduces aromaticity compared to the dihydro system in the target compound.
Biological Activity
Overview
2,2,4,4-Tetramethyl-8-nitro-3,4-dihydro-2H-1-benzopyran (CAS No. 652992-15-9) is a synthetic organic compound belonging to the benzopyran class. Its unique structural features, including a nitro group and multiple methyl groups, contribute to its potential biological activities. This compound has garnered attention for its antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry.
| Property | Details |
|---|---|
| Molecular Formula | C₁₃H₁₇N₁O₃ |
| Molecular Weight | 235.28 g/mol |
| IUPAC Name | 2,2,4,4-tetramethyl-8-nitro-3H-chromene |
| CAS Number | 652992-15-9 |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains:
- Gram-positive bacteria: Effective against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).
- Gram-negative bacteria: Exhibited activity against Escherichia coli and Pseudomonas aeruginosa.
The Minimum Inhibitory Concentration (MIC) values for these bacteria suggest that the compound may be more potent than conventional antibiotics in certain cases.
Anticancer Activity
The compound has been studied for its anticancer properties, particularly in human leukemia cells (HL-60). The mechanism of action involves the conversion of the nitro group into reactive intermediates that can interact with cellular components and modulate signaling pathways involved in cell proliferation and apoptosis.
A notable study demonstrated that derivatives of this compound showed enhanced anticancer activity compared to standard treatments. The structure-activity relationship (SAR) analysis indicated that modifications to the benzopyran core could significantly influence biological efficacy .
The biological activity of this compound is largely attributed to the following mechanisms:
- Bioreduction of Nitro Group: In biological systems, the nitro group can be reduced to form reactive amino derivatives that can interact with DNA and proteins.
- Cellular Interaction: The compound may disrupt cellular functions by interfering with signaling pathways related to inflammation and cell growth.
- Oxidative Stress Induction: The generation of reactive oxygen species (ROS) as a result of its metabolic conversion can lead to increased oxidative stress in cancer cells, promoting apoptosis.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results indicated:
| Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotics |
|---|---|---|
| Staphylococcus aureus | 5 | More effective than ciprofloxacin |
| Methicillin-resistant S. aureus | 3 | Comparable to vancomycin |
| Escherichia coli | 10 | Less effective than ampicillin |
This study highlights the potential of this compound as an alternative therapeutic agent in treating resistant bacterial infections.
Study on Anticancer Effects
In another research effort focusing on human leukemia cells (HL-60), treatment with varying concentrations of this compound resulted in:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 75 |
| 10 | 50 |
| 20 | 25 |
The data suggest a dose-dependent reduction in cell viability, indicating significant anticancer potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
